4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile
Description
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile is a halogenated derivative of the thieno[2,3-b]pyridine-5-carbonitrile scaffold, characterized by a fused thiophene-pyridine ring system. The compound features a chloro substituent at position 4 and an iodo group at position 2, with a nitrile moiety at position 3. Halogenation (Cl and I) may enhance lipophilicity, influencing pharmacokinetics and reactivity in cross-coupling reactions for further derivatization .
Properties
IUPAC Name |
4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-8-5(7)1-6(10)13-8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJXFBGCCSYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=C(C(=C21)Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434679 | |
| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700844-18-4 | |
| Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile typically involves:
- Construction of the thieno[2,3-b]pyridine scaffold.
- Introduction of the cyano group at the 5-position.
- Selective halogenation at the 4-position (chlorination).
- Iodination at the 2-position.
These steps require precise control over regioselectivity and reaction conditions to achieve the desired substitution pattern.
Preparation of the Thieno[2,3-b]pyridine Core with 5-Carbonitrile Group
The key intermediate, 4-chlorothieno[2,3-b]pyridine-5-carbonitrile, serves as a precursor for iodination at the 2-position. Its preparation has been documented with the following method:
- Starting Material: 4-chlorothieno[2,3-b]pyridine derivatives.
- Introduction of the Carbonitrile Group: This is commonly achieved via a formylation followed by oximation and dehydration sequence, analogous to the preparation of related heterocycles such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (patent CN113354650B). Here, the formyl group is introduced using a Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide, followed by conversion to the nitrile via oxime formation and dehydration under mild conditions.
This approach is valued for its mild reaction conditions, ease of operation, and suitability for scale-up.
Halogenation Steps
Chlorination at the 4-Position
- The chlorine atom at the 4-position is generally introduced early in the synthetic sequence, often present in the starting thieno[2,3-b]pyridine substrate.
- Chlorination can be achieved by electrophilic substitution or by using chlorinated starting materials, ensuring the chlorine substituent is retained through subsequent steps.
Iodination at the 2-Position
- The iodination at the 2-position is typically performed after the carbonitrile group is installed.
- This step often involves selective electrophilic iodination using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-iodination or substitution at undesired positions.
- The reaction conditions must be optimized to maintain the integrity of the nitrile and chlorine substituents.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | Phosphorus oxychloride + N,N-dimethylformamide | Introduction of formyl group at 5-position |
| 2 | Oximation | Hydroxylamine hydrochloride, alkaline conditions | Formation of oxime intermediate |
| 3 | Dehydration | Dehydrating agent (e.g., POCl3 or P2O5) | Conversion of oxime to nitrile group |
| 4 | Chlorination | Electrophilic chlorination or use of chlorinated precursors | Chlorine at 4-position |
| 5 | Iodination | Iodine source (ICl, NIS), mild conditions | Iodine introduced at 2-position |
Detailed Reaction Conditions and Yields (Literature Data)
While direct data on this compound is scarce, analogous compounds and related heterocycles provide valuable insights:
Notes on Reaction Optimization and Challenges
- Selectivity: Achieving selective iodination at the 2-position without affecting the chlorine at the 4-position or the nitrile group requires careful control of reagent stoichiometry and reaction time.
- Mild Conditions: Use of mild dehydrating agents and controlled temperatures prevents decomposition or side reactions.
- Purification: The final compound is often purified by recrystallization or chromatography; however, some methods allow direct isolation by precipitation upon solvent addition.
- Scale-up: The described methods are amenable to industrial scale due to the availability of inexpensive reagents and mild reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) at both halogenated positions, with iodine demonstrating higher reactivity due to its weaker C–I bond compared to C–Cl.
Key Reactions
Mechanistic studies indicate that substitution at C2 proceeds via a concerted pathway due to the electron-deficient thienopyridine core, while C4 reactions may involve intermediate σ-complex formation .
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl | Pd(PPh₃)₄, K₂CO₃, DME | 2-Phenyl derivative | 88% | |
| 4-Pyridyl | PdCl₂(dppf), CsF, DMF | 2-(4-Pyridyl) analogue | 72% |
The reaction tolerates electron-rich and electron-poor boronic acids, with optimal yields achieved under anhydrous conditions .
Sonogashira Coupling
| Alkyne | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl derivative | 68% |
This reaction expands access to conjugated systems for optoelectronic applications .
Nitrile Group Transformations
The carbonitrile group undergoes selective transformations without affecting the halogen substituents.
The nitrile’s electron-deficient nature enhances its susceptibility to nucleophilic attack, particularly in acidic media .
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals enhanced reactivity in 4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile:
| Compound | C2 Reactivity | C4 Reactivity | Nitrile Stability |
|---|---|---|---|
| 4-Cl-thieno[2,3-b]pyridine | Low (no I) | Moderate | N/A |
| 2-Iodo-thieno[3,2-b]pyridine | High | N/A | Unstable under basic conditions |
| This compound | High | Moderate | Stable up to 150°C |
The synergistic effects of iodine’s polarizability and the nitrile’s electron withdrawal enable regioselective functionalization .
Scientific Research Applications
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with chlorine, iodine, and a cyano group. It has a molecular formula of C₈H₂ClIN₂S and a molecular weight of approximately 320.54 g/mol. This compound's structure and chemical properties make it useful in various scientific research applications [2, 3].
Potential Applications
- Synthesis of Pharmaceuticals and Agrochemicals this compound can be used as a building block in the synthesis of pharmaceuticals and agrochemicals .
- Inhibitor of Protein Kinases Derivatives of thieno[2,3-b]pyridine, including this compound, have been studied for their potential as inhibitors of protein kinase C theta (PKCθ), which is relevant in diseases such as cancer and autoimmune disorders. The presence of halogens enhances the binding affinity and selectivity of these compounds toward biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Chloro-thieno[2,3-b]pyridine-5-carbonitrile | Lacks iodine; similar core structure | Inhibitor of protein kinases |
| 5-Iodo-thieno[3,2-b]pyridine | Different positioning of iodine | Antimicrobial properties |
| 4-Bromo-thieno[2,3-b]pyridine | Bromine instead of chlorine | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Biological Activity: A-769662: The hydroxy and biphenyl groups confer AMPK activation, with an EC₅₀ of 0.8 mM, making it a tool compound for metabolic studies . 4-(4-Methyl-1H-indol-5-ylamino)-2-phenyl derivative: The indole and phenyl groups enable PKCθ inhibition, suggesting applications in immune regulation . Halogenated Derivatives (e.g., 4-Cl, 2-I): Chloro and iodo substituents may enhance electrophilicity and stability, favoring use in Suzuki-Miyaura couplings for drug discovery .
Physicochemical Properties: Melting Points: The amino-oxo derivative (compound 3) exhibits a melting point >250°C, though literature discrepancies suggest synthesis-dependent variations . Solubility: A-769662 and related compounds are often dissolved in ethanol or DMSO due to poor aqueous solubility, a trend likely shared with the chloro-iodo analog .
Synthetic Routes: Cyclization of 2-amino-3-cyano-4-methylthiophene with ethyl cyanoacetate yields amino-oxo derivatives (e.g., compound 3) via Thorpe-Ziegler mechanisms . Halogenation strategies (e.g., electrophilic substitution or transition metal catalysis) may synthesize the chloro-iodo target, though explicit protocols are absent in the evidence.
Biological Activity
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile (CAS No. 700844-18-4) is a compound that belongs to the thieno[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein kinases. Understanding its biological activity is crucial for its application in therapeutic contexts, including treatment for various diseases such as cancer and autoimmune disorders.
- Molecular Formula : C₈H₂ClIN₂S
- Molecular Weight : 320.54 g/mol
- Physical Form : Yellow solid
- Storage Conditions : 2-8°C for stability .
This compound functions primarily as a protein kinase inhibitor . Protein kinases are vital enzymes that regulate various cellular processes through phosphorylation. The inhibition of these enzymes can lead to significant therapeutic effects, especially in cancer treatment where aberrant kinase activity is common.
Inhibition of Specific Kinases
Research indicates that this compound exhibits inhibitory activity against several key protein kinases:
- CAMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2) : This kinase plays a critical role in metabolic and inflammatory processes, making it a target for cancer therapies. Inhibition of CAMKK2 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines .
Biological Activity Data
| Biological Activity | Target | Reference |
|---|---|---|
| Inhibition of CAMKK2 | Cancer cell lines | |
| Anti-inflammatory effects | Autoimmune diseases | |
| Potential use in treating diabetes | Metabolic regulation |
Case Studies and Research Findings
- In Vitro Studies : A systematic survey identified this compound as a potent inhibitor of CAMKK2 with an IC₅₀ value indicating high potency. This study highlighted its potential as a starting point for medicinal chemistry optimization aimed at developing selective inhibitors for therapeutic use .
- Therapeutic Applications : The compound has been associated with the treatment of autoimmune conditions such as arthritis and multiple sclerosis. Its ability to modulate kinase activity suggests it could help manage inflammation and immune responses effectively .
- Mechanistic Insights : The co-crystal structure studies reveal that the compound forms critical interactions with the ATP-binding site of CAMKK2, which is essential for its inhibitory action. This structural insight aids in understanding how modifications to the compound could enhance its efficacy and selectivity .
Q & A
Q. What synthetic routes are recommended for preparing 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile?
- Methodological Answer : A common approach involves cyclization and halogenation steps. For example, similar thienopyridine derivatives are synthesized by heating precursors (e.g., 4-amino intermediates) in ethanol under reflux, followed by acid quenching and crystallization from 1,4-dioxane or ethanol . For iodination, direct halogen exchange or metal-catalyzed reactions (e.g., using iodine in the presence of CuI) may be employed, though specific conditions for this compound require optimization. Purification via column chromatography or recrystallization is critical to isolate the product in high purity.
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Due to limited aqueous solubility, prepare stock solutions in anhydrous DMSO (e.g., 10 mM), stored at −20°C. Prior to assays, dilute in buffer containing ≤0.1% DMSO to avoid cellular toxicity. Centrifuge diluted solutions to remove particulates, as insoluble aggregates may skew bioactivity results .
Q. What characterization techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and iodine integration. High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular weight. Purity (>95%) should be confirmed via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from solvent effects, impurity interference, or assay-specific conditions. For example, residual DMSO (>0.1%) can inhibit certain enzymes. Include controls with solvent-only samples. Validate compound stability under assay conditions (e.g., pH, temperature) using LC-MS. Cross-reference results with structurally related AMPK activators like A-769662, which exhibits lower affinity in crystallization studies due to solubility-driven aggregation .
Q. What strategies improve crystallization for X-ray diffraction studies?
- Methodological Answer : Co-crystallization with target proteins (e.g., AMPK) requires stabilizing the compound-protein interaction. Use vapor diffusion methods with PEG-based precipitants. If diffraction is poor, consider ligand derivatization (e.g., replacing iodine with bromine for heavier atom substitution) or using fragment-based screening to identify co-crystallization enhancers. Note that iodine’s large atomic radius may sterically hinder binding .
Q. How can mechanistic studies differentiate this compound’s activity from analogs like A-769662?
- Methodological Answer : Perform competitive binding assays using H-labeled analogs or surface plasmon resonance (SPR) to measure binding kinetics. Compare allosteric activation profiles via enzymatic assays (e.g., AMPK phosphorylation). Molecular docking simulations can predict interactions with the ADaM site, highlighting iodine’s role in hydrophobic pocket occupancy versus hydroxyl groups in A-769662 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
